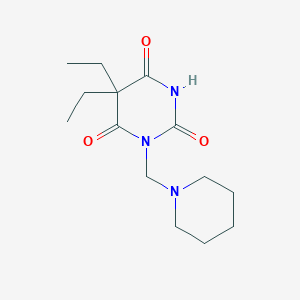
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a piperidinylmethyl group attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of piperidine with a diazinane derivative under controlled conditions. One common method includes the alkylation of piperidine with a suitable diazinane precursor in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their function and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar nitrogen-based heterocyclic structure and have been studied for their biological activities.
Benzimidazoles: Another class of compounds with a fused benzene and imidazole ring, known for their diverse pharmacological properties.
Uniqueness
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure combined with a piperidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7178-19-0 |
|---|---|
Fórmula molecular |
C14H23N3O3 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
5,5-diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H23N3O3/c1-3-14(4-2)11(18)15-13(20)17(12(14)19)10-16-8-6-5-7-9-16/h3-10H2,1-2H3,(H,15,18,20) |
Clave InChI |
ZAGXCDCWYUJFQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


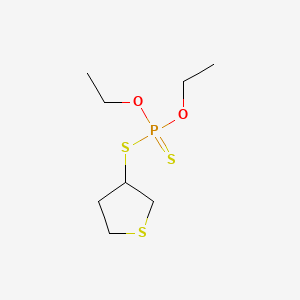

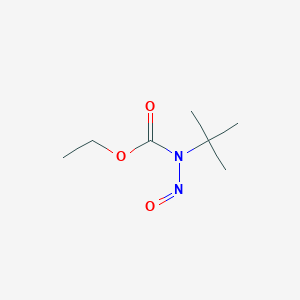
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
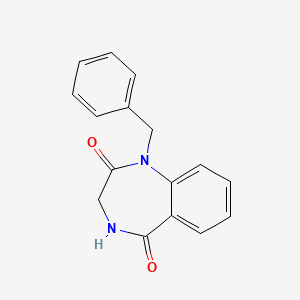
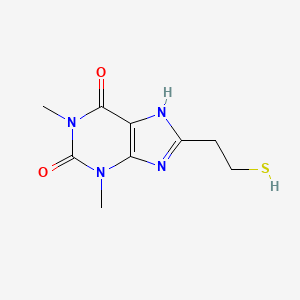
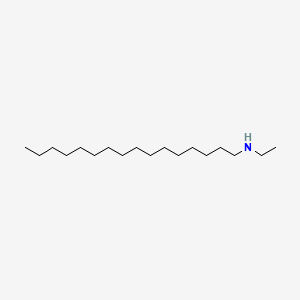

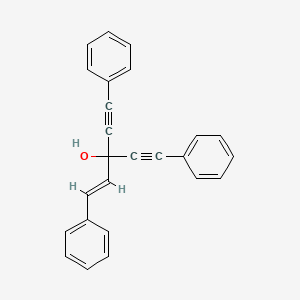
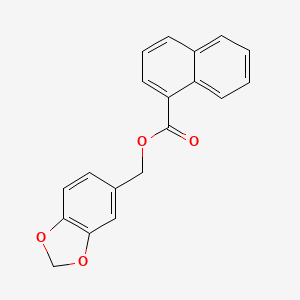
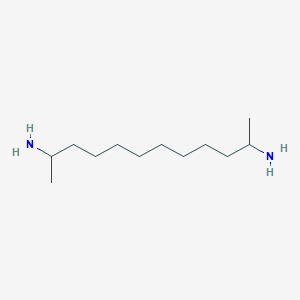


![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
